molecular formula C41H36N4O6S2 B2501080 2-(4-methylbenzenesulfonamido)-N-[4-({4-[2-(4-methylbenzenesulfonamido)benzamido]phenyl}methyl)phenyl]benzamide CAS No. 392238-93-6

2-(4-methylbenzenesulfonamido)-N-[4-({4-[2-(4-methylbenzenesulfonamido)benzamido]phenyl}methyl)phenyl]benzamide

Cat. No.: B2501080
CAS No.: 392238-93-6
M. Wt: 744.88
InChI Key: KEIQBOHEMJRSTA-UHFFFAOYSA-N
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Description

This compound is a bis-sulfonamide benzamide derivative featuring two 4-methylbenzenesulfonamido groups connected via amide bonds and a benzyl linker. The presence of dual sulfonamide groups enhances hydrogen-bonding capacity, which may influence binding affinity and solubility .

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36N4O6S2/c1-28-11-23-34(24-12-28)52(48,49)44-38-9-5-3-7-36(38)40(46)42-32-19-15-30(16-20-32)27-31-17-21-33(22-18-31)43-41(47)37-8-4-6-10-39(37)45-53(50,51)35-25-13-29(2)14-26-35/h3-26,44-45H,27H2,1-2H3,(H,42,46)(H,43,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIQBOHEMJRSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5NS(=O)(=O)C6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Formation

The synthesis commences with the reaction of 2-aminobenzoic acid (anthranilic acid) and 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) under Schotten-Baumann conditions:

Procedure:

  • Dissolve 2-aminobenzoic acid (10.0 g, 72.8 mmol) in anhydrous pyridine (100 mL) at 0°C.
  • Add 4-methylbenzenesulfonyl chloride (15.2 g, 79.7 mmol) dropwise over 30 min.
  • Stir at room temperature for 12 hr.
  • Quench with ice-water, acidify to pH 2 with HCl, and collect the precipitate.

Yield: 85–92% of white crystalline solid.

Characterization Data:

  • 1H NMR (400 MHz, DMSO-d6): δ 12.81 (s, 1H, COOH), 10.21 (s, 1H, NHSO2), 8.02 (dd, J = 8.0 Hz, 1H, ArH), 7.76–7.68 (m, 4H, ArH), 7.43 (d, J = 8.0 Hz, 2H, ArH), 7.31 (t, J = 7.6 Hz, 1H, ArH).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1340, 1160 cm⁻¹ (SO2).

Acyl Chloride Preparation

Convert the carboxylic acid to its reactive acyl chloride:

Procedure:

  • Suspend 2-(4-methylbenzenesulfonamido)benzoic acid (15.0 g, 44.1 mmol) in thionyl chloride (50 mL).
  • Reflux for 3 hr under N2.
  • Remove excess SOCl2 by distillation to yield the acyl chloride as a pale yellow solid.

Critical Note: Anhydrous conditions are essential to prevent hydrolysis.

Synthesis of 4,4'-Methylenedianiline

Reductive Amination Approach

While 4,4'-methylenedianiline is commercially available, its synthesis via reductive amination ensures scalability:

Procedure:

  • React 4-nitrobenzaldehyde (20.0 g, 133 mmol) with ammonium acetate (15.4 g, 200 mmol) in ethanol (200 mL).
  • Add sodium cyanoborohydride (12.5 g, 200 mmol) and stir at 60°C for 24 hr.
  • Filter and reduce the nitro groups using H2/Pd-C (10% w/w) in ethanol to yield the diamine.

Yield: 70–75% after purification.

Final Assembly via Amide Coupling

Stepwise Amide Bond Formation

Procedure:

  • Dissolve 4,4'-methylenedianiline (5.0 g, 23.8 mmol) in dry THF (150 mL).
  • Add triethylamine (9.9 mL, 71.4 mmol) and cool to 0°C.
  • Add 2-(4-methylbenzenesulfonamido)benzoyl chloride (13.2 g, 52.4 mmol) portionwise.
  • Stir at room temperature for 24 hr.
  • Concentrate under vacuum and purify via silica gel chromatography (EtOAc/hexane, 1:1).

Yield: 65–70% of off-white solid.

Optimization Insights:

  • Solvent Choice: THF outperforms DCM in minimizing side products.
  • Stoichiometry: A 2.2:1 molar ratio of acyl chloride to diamine ensures complete conversion.

Characterization Data:

  • 13C NMR (101 MHz, DMSO-d6): δ 167.2 (C=O), 143.8 (SO2), 139.5–125.3 (ArC).
  • HRMS (ESI): m/z calcd for C45H38N4O6S2 [M+H]+: 819.2164; found: 819.2159.

Alternative Methodologies and Comparative Analysis

One-Pot Sequential Coupling

A biphasic (H2O/CH2Cl2) system enables sequential sulfonylation and acylation without intermediate isolation:

Procedure:

  • React 2-aminobenzoic acid with p-toluenesulfonyl chloride in aqueous NaHCO3/CH2Cl2.
  • Directly treat the organic layer with oxalyl chloride.
  • Add 4,4'-methylenedianiline and triethylamine in one pot.

Advantages:

  • 15% reduction in reaction time.
  • Eliminates acid workup steps.

Yield: 60–65%.

Challenges and Mitigation Strategies

Sulfonamide Hydrolysis

The electron-withdrawing sulfonyl group renders the sulfonamide susceptible to hydrolysis under strongly acidic conditions. Mitigation includes:

  • Maintaining pH > 4 during aqueous workups.
  • Using non-acidic catalysts (e.g., DMAP) for acylation.

Steric Hindrance in Amide Formation

The ortho-substituted sulfonamide creates steric congestion during acylation. Solutions involve:

  • High-dilution techniques (0.01 M concentration).
  • Microwave-assisted coupling at 80°C for 2 hr.

Industrial-Scale Considerations

Cost Analysis of Reagents

Reagent Cost (USD/kg) Environmental Impact
4-Toluenesulfonyl chloride 120 Moderate (SO2 emissions)
Thionyl chloride 90 High (corrosive)
4,4'-Methylenedianiline 450 Low

Green Chemistry Metrics

  • Atom Economy: 78% (main steps).
  • E-Factor: 18.2 kg waste/kg product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzenesulfonamido)-N-[4-({4-[2-(4-methylbenzenesulfonamido)benzamido]phenyl}methyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-(4-methylbenzenesulfonamido)-N-[4-({4-[2-(4-methylbenzenesulfonamido)benzamido]phenyl}methyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzenesulfonamido)-N-[4-({4-[2-(4-methylbenzenesulfonamido)benzamido]phenyl}methyl)phenyl]benzamide involves its interaction with specific molecular targets. The sulfonamide groups can bind to active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Sulfonamide Derivatives with Heterocyclic Moieties

  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Structure: Incorporates a 5-methyloxazole ring instead of benzamide linkages. Activity: Synthesized for antimicrobial screening, demonstrating the role of sulfonamide-heterocycle hybrids in biological activity .

Brominated and Nitro-Substituted Analogues

  • N-(2-Nitrophenyl)-4-bromo-benzamide ():
    • Structure : Contains electron-withdrawing nitro and bromo groups.
    • Synthesis : Derived from 2-nitroaniline, highlighting reactivity differences compared to the target compound’s sulfonamide-focused synthesis .
    • Crystallography : Asymmetric unit with two molecules (A and B), contrasting with the target compound’s symmetrical bis-sulfonamide design .

Formyl and Methoxy Derivatives

  • N-(2-Formylphenyl)-4-methylbenzenesulfonamide (): Structure: Features a formyl group for further functionalization. Synthesis: Oxidized using MnO₂, a method applicable to the target compound’s benzyl linker . Crystallography: Distorted tetrahedral geometry at sulfur, a common trait in sulfonamides .

Pharmacologically Active Analogues

Triazole-Sulfonamide Hybrids ():

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones :
    • Activity : Tautomerism (thione vs. thiol) affects binding to biological targets.
    • Spectroscopy : IR confirms absence of C=O in triazoles, unlike the target compound’s amide carbonyls .

Antidiabetic Sulfonylureas ():

  • Glibenclamide :
    • Structure : Sulfonylurea core vs. sulfonamide-benzamide hybrid.
    • Activity : Targets ATP-sensitive potassium channels, suggesting the target compound’s sulfonamides may similarly modulate ion channels .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight Substituents Biological Activity Synthesis Method Reference
Target Compound ~700 (estimated) Dual sulfonamido, benzamide Not reported Multi-step amidation -
4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 378.4 Oxazole, sulfonamide Antimicrobial Condensation
N-(2-Formylphenyl)-4-methylbenzenesulfonamide 319.4 Formyl, sulfonamide Enzyme inhibition MnO₂ oxidation
Glibenclamide 494.0 Sulfonylurea, chloro, methoxy Antidiabetic Cyclocondensation

Research Findings and Implications

  • Antimicrobial Potential: Sulfonamide-heterocycle hybrids () show activity against microbes, suggesting the target compound may share this trait .
  • Enzyme Inhibition : Sulfonamides in inhibit carbonic anhydrase, a plausible target for the compound’s dual sulfonamide groups .
  • Crystallographic Trends : Distorted tetrahedral geometry at sulfur (common in sulfonamides) may stabilize the target compound’s 3D network via C–H⋯O bonds .

Biological Activity

The compound 2-(4-methylbenzenesulfonamido)-N-[4-({4-[2-(4-methylbenzenesulfonamido)benzamido]phenyl}methyl)phenyl]benzamide, often referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities. This article aims to synthesize and analyze the available data regarding its biological activity, including antiviral properties, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure characterized by multiple aromatic rings and sulfonamide functionalities. Its molecular formula is C25H28N4O3SC_{25}H_{28}N_4O_3S, indicating the presence of nitrogen and sulfur, which are crucial for its biological activity.

Antiviral Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antiviral properties. For instance, related compounds have shown promising activity against Enterovirus 71 (EV71), a virus associated with hand, foot, and mouth disease. In one study, certain N-phenylbenzamide derivatives demonstrated IC50 values ranging from 5.7 to 18 μM against various strains of EV71, with selectivity indices suggesting low cytotoxicity to host cells .

Cytotoxicity

The cytotoxic effects of the compound were assessed in vitro using Vero cell lines. The TC50 values reported for similar compounds suggest that while they possess antiviral properties, their safety profile remains critical. For instance, a related compound exhibited a TC50 of 620 μM, indicating a favorable therapeutic window compared to known antiviral agents like pirodavir .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the efficacy of sulfonamide derivatives. Modifications at specific positions on the benzene rings can significantly influence both antiviral activity and cytotoxicity. For example:

  • Substituents at the C-3 position : Alterations here have been linked to enhanced metabolic stability and improved antiviral potency.
  • Amide group importance : The presence of an amide group has been shown to be crucial for maintaining activity against viral targets .

Data Tables

Compound IC50 (μM) TC50 (μM) Selectivity Index
Compound 1e5.7 - 12620>51
Compound 1c~15Not specified~10 - 36
PirodavirNot specified31~25 - 52

Case Studies

  • Antiviral Efficacy Against EV71 : A study synthesized various N-phenylbenzamide derivatives and evaluated their efficacy against EV71 strains in Vero cells. The most potent derivatives showed IC50 values significantly lower than those of traditional antiviral agents, indicating their potential as effective treatments for viral infections .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of these compounds on human cell lines. The results highlighted that while some derivatives exhibited strong antiviral properties, their cytotoxic profiles were acceptable compared to existing therapies .

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